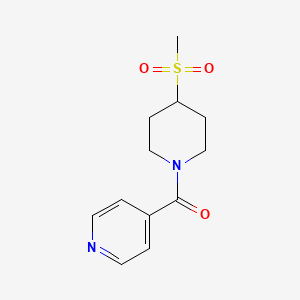

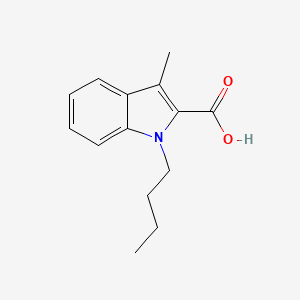

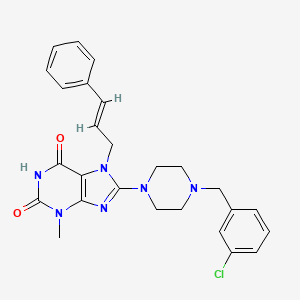

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea, also known as BAY 41-2272, is a chemical compound that has been studied extensively for its potential therapeutic applications in various diseases. This compound belongs to the class of compounds called sGC (soluble guanylate cyclase) stimulators, which have shown promising results in the treatment of cardiovascular and pulmonary diseases.

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

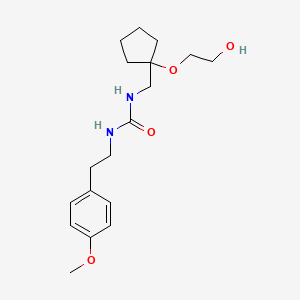

A study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated their potential as novel acetylcholinesterase inhibitors. By optimizing the spacer length and testing compounds with greater conformational flexibility, researchers found that certain substitutions allowed for high inhibitory activities. This suggests that derivatives of urea compounds, including potentially "1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea," could play a role in the development of treatments for conditions like Alzheimer's disease (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995).

Carbocyclic Analogs of Uracil Nucleosides

Research on the synthesis of carbocyclic analogs of uracil nucleosides using hydroxyl derivatives of cis-3-aminocyclopentanemethanol explored the potential of urea derivatives in nucleoside analog synthesis. These compounds were investigated for their activity against KB cells in culture and L1210 leukemia in vivo, indicating their potential applications in antiviral and anticancer drug development (Y. Shealy, C. O'dell, 1976).

Hydrophilicity and Hydrophobicity of Urea Derivatives

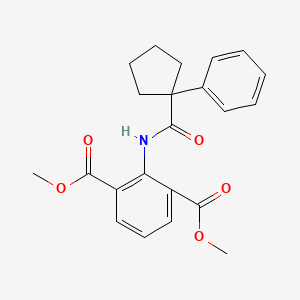

A study on the hydrophilicity and hydrophobicity of trimethylamine-N-oxide, tetramethyl urea, and tetramethylammonium ion used a 1-propanol probing methodology to investigate these properties. The findings suggest that methyl groups attached to an N atom in compounds like "1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea" may enhance hydrophilicity rather than hydrophobicity, impacting their solubility and interaction with biological molecules (Y. Koga, P. Westh, K. Nishikawa, S. Subramanian, 2011).

Photodegradation and Hydrolysis of Pesticides

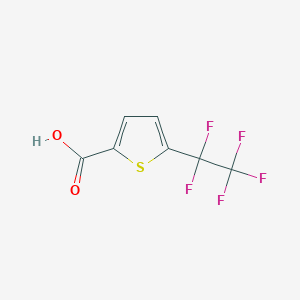

Investigations into the photodegradation and hydrolysis of selected substituted urea pesticides in water offer insights into the environmental fate and stability of urea derivatives. Understanding the conditions under which these compounds degrade can inform their safe use and disposal, as well as their potential environmental impact (G. Gatidou, E. Iatrou, 2011).

properties

IUPAC Name |

1-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-23-16-6-4-15(5-7-16)8-11-19-17(22)20-14-18(24-13-12-21)9-2-3-10-18/h4-7,21H,2-3,8-14H2,1H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQGOVILTGZWBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2(CCCC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate](/img/structure/B2741872.png)

![1-allyl-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2741878.png)

![(1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2741881.png)

![Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2741888.png)

![(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2741889.png)